molecular formula C7H13NO B2661495 6-Azaspiro[3.4]octan-2-ol CAS No. 1946823-97-7

6-Azaspiro[3.4]octan-2-ol

Cat. No.: B2661495
CAS No.: 1946823-97-7
M. Wt: 127.187
InChI Key: YAHQJPNTTVGVAC-UHFFFAOYSA-N
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Description

6-Azaspiro[34]octan-2-ol is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.4]octan-2-ol can be achieved through several routes. One common method involves the annulation of cyclopentane and four-membered rings. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.4]octan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Azaspiro[3.4]octan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties compared to other spirocyclic compounds.

Properties

IUPAC Name

6-azaspiro[3.4]octan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-6-3-7(4-6)1-2-8-5-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHQJPNTTVGVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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